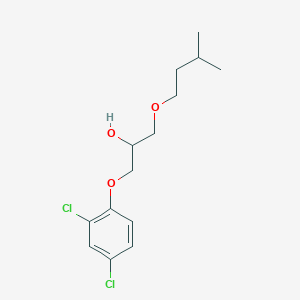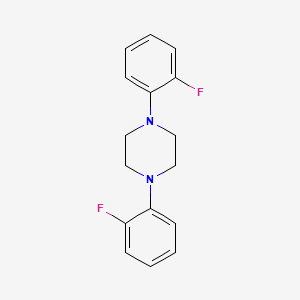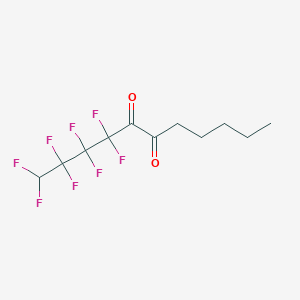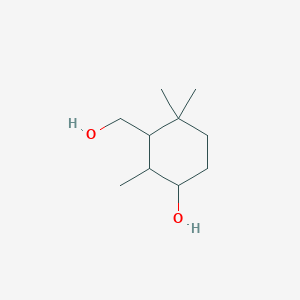
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol is an organic compound with a unique structure that includes a hydroxymethyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol typically involves the hydroxymethylation of 2,4,4-trimethylcyclohexan-1-ol. This reaction can be carried out using formaldehyde in the presence of a basic catalyst. The reaction conditions often include an aqueous medium and a controlled temperature to ensure the efficient formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroxymethylation processes. These processes utilize formaldehyde and a basic catalyst in a continuous flow reactor to achieve high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-2,4,4-trimethylcyclohexan-1-ol.
Reduction: Formation of 3-(Hydroxymethyl)-2,4,4-trimethylcyclohexanol.
Substitution: Formation of substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)aminomethane: Known for its buffering properties in biological systems.
Hydroxymethylated indoles: Used in various biological and chemical applications
Uniqueness
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol is unique due to its specific structure, which combines a cyclohexane ring with a hydroxymethyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
62994-82-5 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-8(6-11)10(2,3)5-4-9(7)12/h7-9,11-12H,4-6H2,1-3H3 |
Clé InChI |
HBPPCESXPLWVER-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCC(C1CO)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


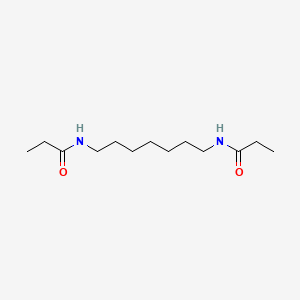
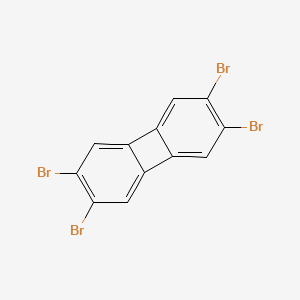
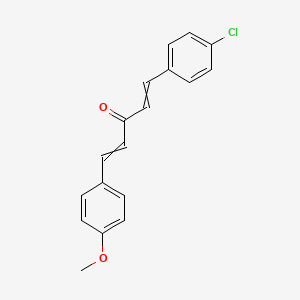
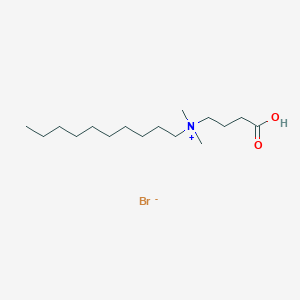

![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
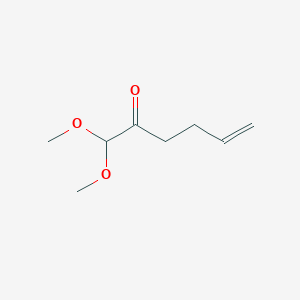
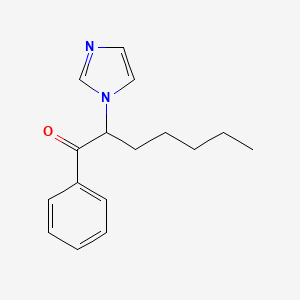

![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)
